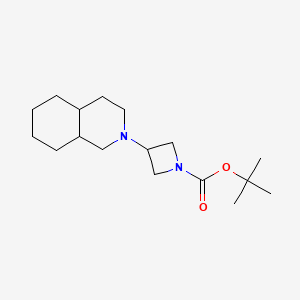
tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C17H30N2O2 and its molecular weight is 294.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate (CAS: 1862201-79-3) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and various biological activities, particularly focusing on its antibacterial properties and potential therapeutic applications.
Structural Characteristics
The molecular structure of this compound is represented by the following chemical formula:
- Molecular Formula : C17H30N2O2
- Molecular Weight : 294.44 g/mol
- IUPAC Name : this compound
The compound features a tert-butyl group, an azetidine ring, and an octahydroisoquinoline moiety, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Azetidine Ring : This is often achieved through cyclization reactions involving suitable precursors.
- Introduction of the Octahydroisoquinoline Moiety : This step may involve the use of specific reagents that facilitate the formation of the isoquinoline structure.
A detailed synthesis protocol can be found in various chemical literature sources, emphasizing the importance of reaction conditions such as temperature and solvent choice.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of related azetidine compounds against various strains of bacteria, including Mycobacterium tuberculosis (Mtb). For instance, spirocyclic azetidines have shown promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics like isoniazid .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | Mtb H37Rv |
| Isoniazid | 1.6 | Mtb H37Rv |
The exact MIC for this compound remains to be determined in future studies, but preliminary findings suggest it may possess significant antibacterial properties.
While specific mechanisms for this compound are not fully elucidated, related compounds have demonstrated their activity through interference with bacterial cell wall synthesis and inhibition of essential metabolic pathways. The incorporation of lipophilic groups appears to enhance interaction with bacterial membranes, increasing efficacy against resistant strains.
Case Studies and Research Findings
Several studies have explored the biological activities of azetidine derivatives:
- Study on Antitubercular Activity : A study indicated that modifications in the azetidine structure could lead to enhanced activity against Mtb. Substituents that increase lipophilicity were particularly noted for their effectiveness .
- In Silico Studies : Computational modeling has been employed to predict interactions between azetidine derivatives and bacterial targets. These studies suggest that specific structural features contribute to binding affinity and biological activity.
Propriétés
IUPAC Name |
tert-butyl 3-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-17(2,3)21-16(20)19-11-15(12-19)18-9-8-13-6-4-5-7-14(13)10-18/h13-15H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSVSJKAKRKWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC3CCCCC3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















